Product packaging for 2-Bromo-3-(cyclohexyloxy)aniline(Cat. No.:)

2-Bromo-3-(cyclohexyloxy)aniline

Cat. No.: B15092210
M. Wt: 270.17 g/mol
InChI Key: SVYFIMLTZRQLQA-UHFFFAOYSA-N
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Description

Product Name: 2-Bromo-3-(cyclohexyloxy)aniline Molecular Formula: C13H18BrNO CAS Number: Information required. A thorough search of available chemical databases did not return a valid CAS number for this specific compound. Research Applications: This chemical is a substituted aniline, a class of compounds frequently used as key synthetic intermediates in organic chemistry and medicinal chemistry research. Bromo- and alkoxy-substituted anilines are valuable building blocks for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. They are often employed in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) due to the reactivity of the carbon-bromine bond. The cyclohexyloxy moiety can influence the compound's steric and electronic properties, as well as its lipophilicity, which is a critical parameter in drug discovery . Safety and Handling: This product is categorized as For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. The specific hazard statements and precautionary measures for this compound are not currently available in the search results. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Note: The specific physicochemical properties, detailed synthetic applications, and mechanism of action for this exact compound are not described in the current search results. The information provided is based on the general characteristics of analogous bromoaniline derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B15092210 2-Bromo-3-(cyclohexyloxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-3-cyclohexyloxyaniline

InChI

InChI=1S/C12H16BrNO/c13-12-10(14)7-4-8-11(12)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2

InChI Key

SVYFIMLTZRQLQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2Br)N

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3 Cyclohexyloxy Aniline

Retrosynthetic Analysis of 2-Bromo-3-(cyclohexyloxy)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves a series of "disconnections" of chemical bonds, which correspond to known chemical reactions in the reverse direction.

Strategic Disconnections for Aryl Bromide and Aryl Ether Linkages

The two key bonds to consider for disconnection in this compound are the C-Br bond of the aryl bromide and the C-O bond of the aryl ether.

Disconnection of the C-Br bond: This disconnection suggests a precursor without the bromine atom, which would be 3-(cyclohexyloxy)aniline. The forward reaction would then be a regioselective bromination of this precursor. The challenge lies in controlling the position of bromination, as the amino and cyclohexyloxy groups are both ortho-, para-directing.

Disconnection of the C-O bond: This disconnection leads to two possible sets of precursors: 2-bromo-3-aminophenol and a cyclohexyl halide (or another cyclohexyl derivative suitable for etherification), or 2-bromo-3-haloaniline and cyclohexanol (B46403). The former is often more practical as the phenoxide is a good nucleophile for etherification.

Approaches for Introducing the Aniline (B41778) Functional Group

The aniline functional group can be introduced at various stages of the synthesis. A common and effective strategy is to carry the nitrogen functionality in a more stable and less reactive form, such as a nitro group, throughout the synthetic sequence and then reduce it to an amine in the final step. This approach is advantageous as the nitro group is a strong deactivating and meta-directing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions like bromination.

Therefore, a plausible retrosynthetic pathway could start with the disconnection of the amino group to a nitro group, leading to 1-bromo-2-(cyclohexyloxy)-3-nitrobenzene. Further disconnections of the C-O and C-Br bonds would then lead to simpler starting materials like 2-bromo-3-nitrophenol or 1,2-dibromo-3-nitrobenzene.

Direct Synthesis Approaches

Direct synthesis involves the construction of the target molecule from starting materials through a series of chemical reactions. The choice of starting material and the sequence of reactions are crucial for achieving the desired product with high yield and purity.

Regioselective Bromination of Substituted Anilines or Phenols

The direct bromination of anilines can be challenging due to the high reactivity of the amino group, which can lead to multiple brominations and oxidation side products. ias.ac.in To achieve regioselectivity, the amino group is often protected as an acetanilide. However, even with a protected amino group, controlling the position of bromination in a di-substituted benzene (B151609) ring requires careful consideration of the directing effects of both substituents.

An alternative approach is to introduce the bromine atom at an earlier stage. For instance, starting with a phenol allows for more controlled bromination. The hydroxyl group is a strong activating group and directs ortho- and para-. In the case of 3-aminophenol, bromination would likely occur at the 2-, 4-, or 6-positions. Achieving selective bromination at the 2-position might require specific brominating agents and reaction conditions. Several methods for regioselective bromination of aromatic compounds have been developed, including the use of N-bromosuccinimide (NBS) in various solvents or the use of bromine in the presence of a catalyst. mdpi.comnih.gov

Brominating AgentSubstrateConditionsOutcome
N-Bromosuccinimide (NBS)Phenols/AnilinesVaries (e.g., CCl4, Acetonitrile)Often provides good regioselectivity for para-bromination.
Bromine (Br2)Phenols/AnilinesAcetic acid or other polar solventsCan lead to multiple brominations if not controlled.
Copper(II) Bromide (CuBr2)AnilinesIonic LiquidsHigh yield and regioselectivity for para-bromination. beilstein-journals.org

Etherification Strategies for Cyclohexyloxy Group Introduction

The introduction of the cyclohexyloxy group is typically achieved through an etherification reaction. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method. In the context of synthesizing this compound, this would involve the reaction of a phenoxide with a cyclohexyl halide.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgnih.gov The mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, followed by the departure of a leaving group. libretexts.org

For the synthesis of this compound, an SNAr approach could be envisioned starting from a precursor like 1,2-dibromo-3-nitrobenzene. The nitro group in the meta position to both bromine atoms activates them towards nucleophilic attack. The reaction with cyclohexanol in the presence of a strong base would lead to the substitution of one of the bromine atoms by the cyclohexyloxy group. The choice of which bromine is substituted would depend on the relative activation by the nitro group. Subsequent reduction of the nitro group would yield the target aniline.

The success of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org In the proposed precursor, the nitro group is not ideally positioned for maximum activation of either bromine atom for a classical SNAr reaction. However, under forcing conditions (high temperature and strong base), the reaction may still proceed.

Reaction TypeReactantsConditionsProduct
Williamson Ether Synthesis2-Bromo-3-nitrophenol, Cyclohexyl bromideBase (e.g., K2CO3), Solvent (e.g., Acetone)1-Bromo-2-(cyclohexyloxy)-3-nitrobenzene
Nucleophilic Aromatic Substitution1,2-Dibromo-3-nitrobenzene, CyclohexanolStrong Base (e.g., NaH), High Temperature1-Bromo-2-(cyclohexyloxy)-3-nitrobenzene

Following the formation of the ether linkage and the presence of the bromo and nitro groups in the correct positions, the final step would be the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid.

Metal-Catalyzed Cross-Coupling Etherification (e.g., Ullmann, Buchwald-Hartwig type)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds, which are crucial for the synthesis of this compound.

The Ullmann condensation , a classic copper-catalyzed reaction, can be employed for the etherification step. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper salts and various ligands, allowing for milder reaction conditions. For the synthesis of the target molecule, an Ullmann-type reaction could involve the coupling of a 2-bromo-3-aminophenol derivative with cyclohexyl halide or cyclohexanol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org While primarily known for amination, related Buchwald-Hartwig C-O coupling (etherification) methodologies have also been developed. These reactions typically utilize a palladium precursor and a phosphine ligand. The choice of ligand is critical and can influence the reaction's efficiency and scope. For the synthesis of this compound, a Buchwald-Hartwig etherification could be envisioned between a 2-bromo-3-aminophenol and cyclohexanol or a cyclohexyl halide. Conversely, the amino group could be introduced via a Buchwald-Hartwig amination of a precursor such as 1-bromo-2-(cyclohexyloxy)-3-halobenzene. The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org

A comparison of reaction conditions for these two methods is presented below:

FeatureUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Copper (Cu)Palladium (Pd)
Ligands Often diamines, phenanthrolines, or nonePhosphine-based (e.g., BINAP, DPPF, XPhos) wikipedia.org
Temperature Typically high (often > 210 °C) wikipedia.orgGenerally milder
Solvents High-boiling polar solvents (e.g., DMF, NMP) wikipedia.orgAprotic solvents (e.g., toluene, dioxane)
Base Strong inorganic bases (e.g., K2CO3, Cs2CO3)Often strong, non-nucleophilic bases (e.g., NaOtBu)

Convergent and Linear Synthetic Routes

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A plausible synthetic route would utilize readily available bromo-substituted phenols or cyclohexanol derivatives as key starting materials.

Route A: Starting from a Bromo-Substituted Phenol

A common strategy would be to start with a commercially available 2-bromo-3-aminophenol. This precursor already contains two of the required functional groups in the correct positions. The synthesis would then proceed via etherification with cyclohexanol or a cyclohexyl halide.

Alternatively, one could start with 2,3-dibromonitrobenzene. Selective etherification at the 3-position with cyclohexanol, followed by reduction of the nitro group, and a final functionalization step could lead to the desired product.

Route B: Starting from Cyclohexanol

In a different approach, cyclohexanol could be used as a key building block. researchgate.net For instance, a reaction between 2-bromo-3-fluoronitrobenzene and cyclohexanol in the presence of a suitable base would yield 2-bromo-3-(cyclohexyloxy)nitrobenzene. Subsequent reduction of the nitro group would provide the target aniline. researchgate.net

In a multi-step synthesis involving reactive functional groups like amines and hydroxyls, protecting groups are often necessary to prevent unwanted side reactions. An orthogonal protecting group strategy is crucial, wherein each protecting group can be removed under specific conditions without affecting the others. nih.gov

For the synthesis of this compound, the amino and hydroxyl groups of a precursor like 2-bromo-3-aminophenol may require protection.

Amino Group Protection: Common protecting groups for anilines include carbamates such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected as an ether (e.g., methyl or benzyl ether) or a silyl ether (e.g., TBDMS). Benzyl ethers are often removed by hydrogenolysis, while silyl ethers are cleaved with fluoride ions.

An example of an orthogonal strategy would be to protect the amino group as a Boc group and the hydroxyl group as a benzyl ether. The benzyl ether could be cleaved selectively by hydrogenolysis, allowing for etherification at the hydroxyl position, followed by the removal of the Boc group under acidic conditions to reveal the free amine.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule at a late stage of the synthesis. nih.govscispace.com This approach allows for the rapid generation of analogues for structure-activity relationship studies.

For this compound, LSF could be employed to introduce the bromo or amino group. For example, if 3-(cyclohexyloxy)aniline is available, a late-stage bromination could be performed. However, controlling the regioselectivity of electrophilic aromatic substitution on an activated aniline ring can be challenging. Directed C-H activation methodologies could offer a more controlled approach to late-stage halogenation or amination. nih.gov

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is critical for developing a robust and scalable synthesis. nih.gov This involves systematically varying parameters such as catalyst, ligand, solvent, base, temperature, and reaction time to maximize the yield and purity of the desired product.

For the metal-catalyzed cross-coupling reactions discussed earlier, the choice of catalyst and ligand is paramount.

For Ullmann-type reactions, the development of ligand-assisted copper-catalyzed reactions has significantly improved their efficiency. Ligands such as 1,10-phenanthroline and various diamines can accelerate the reaction and allow for lower reaction temperatures. nih.gov

For Buchwald-Hartwig reactions, a wide array of phosphine ligands has been developed to tune the reactivity of the palladium catalyst. wiley-vch.de Bulky, electron-rich ligands like those of the biarylphosphine class (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., dppf) are often highly effective. nih.gov The choice of ligand depends on the specific substrates being coupled. For instance, sterically hindered substrates may require more specialized ligands.

The following table provides examples of catalyst systems for cross-coupling reactions:

Reaction TypeCatalyst PrecursorLigand Examples
Ullmann C-O CouplingCuI, Cu(OAc)21,10-Phenanthroline, N,N'-Dimethylethylenediamine
Buchwald-Hartwig C-O/C-N CouplingPd(OAc)2, Pd2(dba)3XPhos, SPhos, RuPhos, dppf, BINAP nih.gov

The development of more active and stable catalysts continues to be an active area of research, with the goal of achieving high turnover numbers and expanding the substrate scope of these powerful reactions. sigmaaldrich.com

Temperature, Pressure, and Stoichiometric Parameter Optimization

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. These parameters are often interdependent and need to be fine-tuned for the specific substrate and reagents.

Temperature: The reaction temperature significantly affects the rate of the Williamson ether synthesis. Generally, heating the reaction mixture increases the rate. wikipedia.org A typical temperature range for this type of reaction is between 50 to 100 °C. wikipedia.org However, excessively high temperatures can lead to side reactions, such as elimination, particularly if the cyclohexylating agent is prone to this pathway.

Pressure: For most lab-scale Williamson ether syntheses, the reaction is conducted at atmospheric pressure. The use of a sealed reaction vessel may be necessary if a low-boiling solvent is used at a temperature above its boiling point.

Stoichiometry: The molar ratio of the reactants plays a critical role in the efficiency of the synthesis. Typically, a slight excess of the cyclohexylating agent is used to ensure the complete conversion of the 3-amino-2-bromophenol. The amount of base is also a key parameter; at least one equivalent of base is required to deprotonate the phenol. Using a slight excess of the base can help to drive the reaction to completion.

Table 2: Optimization Parameters for the Synthesis of this compound

ParameterTypical RangeRationale for OptimizationPotential Issues
Temperature50 - 150 °CTo increase reaction rate and ensure completion. wikipedia.orgHigher temperatures can promote side reactions like elimination.
PressureAtmosphericSufficient for most solvent and temperature combinations.Not typically a critical parameter unless using volatile solvents above their boiling point.
Molar Ratio (Cyclohexylating Agent : Phenol)1.1:1 to 1.5:1To drive the reaction to completion and maximize yield.Excess electrophile may complicate purification.
Molar Ratio (Base : Phenol)1.1:1 to 2:1To ensure complete deprotonation of the phenol.Excess base can lead to side reactions and complicate work-up.

Reaction Work-up and Purification Protocol Development

After the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the desired this compound from the reaction mixture, which may contain unreacted starting materials, the base, salts, and the solvent.

Work-up: A typical work-up procedure would involve quenching the reaction mixture, often with water, to dissolve any inorganic salts. This is followed by extraction of the product into an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. The organic layer is then washed sequentially with a dilute acidic solution (e.g., 1M HCl) to remove any remaining basic impurities, followed by a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Purification: The crude product obtained after the work-up may still contain impurities. The most common method for purifying substituted anilines is column chromatography on silica gel. beilstein-journals.orgnih.gov The choice of eluent system (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is crucial for achieving good separation. The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product.

An alternative or supplementary purification technique for anilines is acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous acid solution. The aniline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified aniline can be re-extracted into an organic solvent. researchgate.net

Table 3: Purification Protocol for this compound

StepProcedurePurpose
Quenching & Extraction Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).To remove water-soluble salts and transfer the product to an organic phase.
Aqueous Washes Wash the organic layer with dilute HCl, then saturated NaHCO₃, and finally brine.To remove basic, acidic, and water-soluble impurities. researchgate.net
Drying & Concentration Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.To obtain the crude product.
Column Chromatography Pass the crude product through a silica gel column using a suitable eluent system (e.g., hexane/ethyl acetate gradient). beilstein-journals.orgnih.govTo separate the target compound from impurities based on polarity.
Final Product Characterization Analyze the purified fractions by techniques such as TLC, NMR, and Mass Spectrometry.To confirm the identity and purity of the final product.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Cyclohexyloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Bromo-3-(cyclohexyloxy)aniline, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its proton and carbon signals.

High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted aniline (B41778) ring and the aliphatic protons of the cyclohexyloxy group. The chemical shifts (δ) are influenced by the electronic effects of the bromine, amino, and cyclohexyloxy substituents.

The aromatic region is expected to show three distinct multiplets corresponding to the protons on the trisubstituted benzene (B151609) ring. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The cyclohexyloxy group will present a complex set of signals in the aliphatic region of the spectrum. The proton on the carbon atom directly attached to the oxygen (OCH) will be the most downfield of this group due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) (-CH₂) protons of the cyclohexane (B81311) ring will appear as a series of overlapping multiplets.

A detailed analysis of the coupling constants (J) in the aromatic region is crucial for confirming the substitution pattern. For instance, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H 6.5 - 7.5 m -
-NH₂ 3.5 - 4.5 br s -
-OCH- (cyclohexyl) 4.2 - 4.4 m -

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Chemical Shift Assignments for Carbon Framework

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the local electronic environment.

The carbon atoms of the aromatic ring will resonate in the downfield region (typically 100-160 ppm). The carbon atom attached to the bromine (C-Br) is expected to have its chemical shift influenced by the heavy atom effect. The carbon attached to the amino group (C-N) and the carbon attached to the cyclohexyloxy group (C-O) will also have characteristic chemical shifts. The aliphatic carbons of the cyclohexyloxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 108 - 112
Aromatic C-N 145 - 148
Aromatic C-O 152 - 155
Aromatic C-H 110 - 130
-OCH- (cyclohexyl) 76 - 78

Note: Predicted values are based on the analysis of structurally similar compounds such as 2-bromoaniline (B46623) and 1-chloro-2-cyclohexyloxybenzene. rsc.orgrsc.org

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)

To definitively establish the molecular structure, a suite of two-dimensional NMR experiments is indispensable. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. libretexts.org In the aromatic region, cross-peaks would confirm the connectivity between adjacent protons on the aniline ring. In the aliphatic region, COSY would help to trace the connections between the protons of the cyclohexyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. Each CH, CH₂, and CH₃ group would show a correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. epfl.ch HMBC is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the OCH proton of the cyclohexyloxy group and the aromatic carbon to which it is attached (C3), as well as to the adjacent carbons of the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.org NOESY is crucial for determining the three-dimensional structure and preferred conformation of the molecule. For example, NOE correlations between the protons of the cyclohexyloxy group and the aromatic protons would confirm their relative orientation.

Dynamic NMR for Conformational Equilibrium Studies

The cyclohexyloxy group in this compound is not rigid and can undergo conformational changes, primarily the chair-to-chair interconversion of the cyclohexane ring. Dynamic NMR (DNMR) is a powerful technique to study such dynamic processes that occur on the NMR timescale. copernicus.orgacs.org

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the cyclohexyloxy protons. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and the signals may broaden and eventually decoalesce into separate signals for the axial and equatorial protons of the two chair conformations.

Analysis of the temperature-dependent line shapes allows for the determination of the activation energy (ΔG‡) and the rate of the conformational exchange process. This provides valuable insight into the conformational flexibility and the relative stability of the different conformers of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the functional groups within the molecule. capes.gov.bryoutube.comnih.govrsc.org

Vibrational Mode Assignments for Aniline, Bromine, and Cyclohexyloxy Functional Groups

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.

Aniline Group: The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration typically occurs around 1600-1650 cm⁻¹. The C-N stretching vibration is usually observed in the 1250-1350 cm⁻¹ region.

Bromine Substituent: The C-Br stretching vibration is expected to give a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Cyclohexyloxy Group: The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are characteristic and are expected in the regions of 1200-1275 cm⁻¹ and 1000-1150 cm⁻¹, respectively. The C-H stretching vibrations of the aliphatic CH₂ groups of the cyclohexane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H bending vibrations of these groups will be found in the 1440-1480 cm⁻¹ range.

Table 3: Predicted Vibrational Mode Assignments for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aniline N-H Stretch 3300 - 3500 IR, Raman
Aniline N-H Bend 1600 - 1650 IR
Aniline C-N Stretch 1250 - 1350 IR, Raman
Bromo-Aromatic C-Br Stretch 500 - 600 IR, Raman
Cyclohexyloxy C-O-C Asymmetric Stretch 1200 - 1275 IR
Cyclohexyloxy C-O-C Symmetric Stretch 1000 - 1150 IR, Raman
Cyclohexyloxy C-H Stretch (aliphatic) 2850 - 2960 IR, Raman

Analysis of Vibrational Band Shifts for Intermolecular Interactions

The study of vibrational band shifts, primarily through Fourier-transform infrared (FTIR) and Raman spectroscopy, would provide significant insights into the intermolecular interactions present in this compound. In the solid state or in concentrated solutions, the vibrational frequencies of key functional groups are expected to shift compared to the gaseous phase or dilute solutions. These shifts are indicative of interactions such as hydrogen bonding and van der Waals forces.

For this compound, the N-H stretching vibrations of the primary amine group would be of particular interest. In a non-interacting environment, symmetric and asymmetric N-H stretching bands are expected in the range of 3400-3500 cm⁻¹. The formation of intermolecular hydrogen bonds of the N-H···O or N-H···N type would cause these bands to shift to lower wavenumbers, often accompanied by broadening of the peaks. The magnitude of this shift would correlate with the strength of the hydrogen bond.

Similarly, the C-O-C stretching vibrations of the cyclohexyloxy group and the C-Br stretching vibration would be sensitive to the molecular environment. Analysis of these band shifts upon changes in phase, concentration, or solvent polarity would help in understanding the nature and extent of intermolecular associations.

A hypothetical data table illustrating the expected vibrational band shifts is presented below.

Functional GroupTypical Wavenumber (cm⁻¹) (Non-Interacting)Expected Shift with Intermolecular H-Bonding
N-H Stretch (asymmetric)~3500Shift to lower wavenumber
N-H Stretch (symmetric)~3400Shift to lower wavenumber
C-O-C Stretch (ether)~1100-1000Shift in position and/or intensity
C-Br Stretch~600-500Potential shift due to crystal packing effects

This table is illustrative and based on general principles of infrared spectroscopy. Actual values for this compound would require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. The calculated exact mass for the molecular formula of this compound, C₁₂H₁₆BrNO, can be compared with the experimentally measured value to confirm its chemical formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

IonCalculated Exact Mass
[C₁₂H₁₆⁷⁹BrNO]⁺Value requires calculation
[C₁₂H₁₆⁸¹BrNO]⁺Value requires calculation

Exact mass values are pending theoretical calculation.

Electron ionization mass spectrometry (EI-MS) would be used to generate a fragmentation pattern, which serves as a molecular fingerprint and provides valuable structural information. The fragmentation of this compound would be expected to proceed through several characteristic pathways.

One likely fragmentation would be the loss of the cyclohexyloxy radical, leading to a prominent fragment ion. Another expected fragmentation is the loss of a bromine atom. Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for anilines. The analysis of these fragment ions helps to piece together the structure of the parent molecule. The principles of fragmentation in mass spectrometry suggest that the relative stability of the resulting carbocations and radicals will govern the observed fragmentation pattern. chemguide.co.uklibretexts.org

A plausible fragmentation pathway could involve the following steps:

Ionization of the molecule to form the molecular ion [C₁₂H₁₆BrNO]⁺•.

Cleavage of the C-O bond, resulting in the loss of a cyclohexyloxy radical (•OC₆H₁₁) and the formation of a [C₆H₅BrN]⁺ ion.

Loss of the bromine radical (•Br) to yield a [C₁₂H₁₆NO]⁺ fragment.

Fission of the cyclohexyl ring.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the conformation of the cyclohexyloxy ring (likely a chair conformation) and the planarity of the aniline ring. The orientation of the cyclohexyloxy group relative to the aniline ring would also be determined.

The analysis of the crystal structure would also elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonds involving the amine group (N-H) as a donor and the oxygen atom of the cyclohexyloxy group or the nitrogen atom of a neighboring molecule as an acceptor are anticipated to be significant features of the crystal lattice.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule. The analysis of short intermolecular contacts in the crystal structure would confirm the presence and geometry of these hydrogen and halogen bonds, providing a detailed understanding of the supramolecular assembly of this compound in the solid state.

Interaction TypeDonorAcceptorExpected Geometry
Hydrogen BondN-HO (ether), NDirectional interaction
Halogen BondC-BrO, N, π-systemLinear C-Br···Acceptor angle

This table represents potential interactions. The actual interactions would be determined from the solved crystal structure.

Reaction Mechanisms and Reactivity Studies of 2 Bromo 3 Cyclohexyloxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety, with its activating amino and cyclohexyloxy substituents, is primed for electrophilic aromatic substitution. The directing effects of these groups will dictate the position of incoming electrophiles.

Regioselectivity and Kinetics of Further Halogenation (e.g., Bromination)

The amino group is a strongly activating, ortho, para-director, while the cyclohexyloxy group is also activating and ortho, para-directing. The bromine atom already present on the ring is a deactivating but ortho, para-directing substituent. In electrophilic aromatic substitution, the powerful activating effect of the amino group typically dominates the directing effects of other substituents.

In the case of 2-bromo-3-(cyclohexyloxy)aniline, the positions ortho and para to the amino group are positions 4 and 6. The position para to the amino group (position 6) is already substituted with a bromine atom. Therefore, further electrophilic substitution, such as bromination, is expected to occur predominantly at the positions ortho and para to the strongly activating amino group.

Expected Products of Bromination:

Position of SubstitutionPredicted Product
C42,4-Dibromo-3-(cyclohexyloxy)aniline
C6Already substituted

The kinetics of the reaction are expected to be rapid due to the presence of the strongly activating amino and cyclohexyloxy groups.

Nitration Pathways and Isomer Distribution

Nitration of this compound introduces a nitro (-NO2) group onto the aromatic ring. The regioselectivity is again dictated by the existing substituents. Under typical nitrating conditions (a mixture of nitric acid and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH3+), which is a meta-director and strongly deactivating. This can lead to a mixture of products.

However, by using milder nitrating agents or by protecting the amino group (e.g., through acetylation to form an amide), the ortho, para-directing influence of the amino and cyclohexyloxy groups can be preserved.

Predicted Isomer Distribution in Nitration (with protected amino group):

Position of SubstitutionPredicted Product
C42-Bromo-3-(cyclohexyloxy)-4-nitroaniline
C62-Bromo-3-(cyclohexyloxy)-6-nitroaniline

Sulfonation and Other Electrophilic Functionalizations

Sulfonation of the aromatic ring with fuming sulfuric acid would introduce a sulfonic acid (-SO3H) group. Similar to nitration, the reaction conditions can influence the outcome. The strong acidic conditions can lead to the formation of the anilinium ion, directing the incoming electrophile to the meta position relative to the amino group.

Other electrophilic functionalizations, such as Friedel-Crafts alkylation and acylation, are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.

Nucleophilic Substitution Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring can be replaced through nucleophilic substitution reactions, particularly those catalyzed by transition metals.

Direct Nucleophilic Aromatic Substitution (SNAr) Reactivity

Direct nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the amino and cyclohexyloxy groups are electron-donating, which disfavors a classical SNAr mechanism. Therefore, direct displacement of the bromide by a nucleophile without a catalyst is expected to be very slow or not occur at all under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination)

The bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Overview of Palladium-Catalyzed Cross-Coupling Reactions:

Reaction NameCoupling PartnerBond FormedTypical Product
Suzuki-Miyaura Organoboron reagent (e.g., boronic acid or ester)C-C2-Aryl-3-(cyclohexyloxy)aniline
Heck AlkeneC-C2-Alkenyl-3-(cyclohexyloxy)aniline
Sonogashira Terminal alkyneC-C2-Alkynyl-3-(cyclohexyloxy)aniline
Buchwald-Hartwig Amination AmineC-NN-Substituted-2-amino-3-(cyclohexyloxy)aniline

These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. The presence of the amino group can sometimes interfere with the catalyst, but appropriate choice of ligands and reaction conditions can overcome this challenge. The development of methods for the cross-coupling of unprotected anilines has been an active area of research.

Copper-Mediated Substitution Reactions

The bromine atom on the aromatic ring of this compound is a key functional group for introducing molecular diversity through substitution reactions. Copper-mediated reactions are particularly significant for aryl halides. While direct nucleophilic aromatic substitution (SNAr) on brominated anilines can be slower compared to their chlorinated counterparts, copper catalysis provides an effective pathway for these transformations.

A prominent example of copper-mediated substitution is the Sandmeyer reaction, which involves the transformation of an aryl diazonium salt, derived from the aniline group, into an aryl halide or pseudohalide. lumenlearning.commasterorganicchemistry.com In the context of this compound, the aniline functional group can be converted into a diazonium salt. Subsequent treatment with copper(I) halides, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), can replace the diazonium group. masterorganicchemistry.com More significantly for this molecule, copper(I) cyanide (CuCN) can be used to introduce a nitrile (CN) group, yielding a benzonitrile (B105546) derivative. masterorganicchemistry.com

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. lumenlearning.com This transfer results in the formation of an aryl radical and the loss of nitrogen gas (N₂), with the copper being oxidized to copper(II). The aryl radical then reacts with the halide or cyanide from the copper(II) complex to form the final product, regenerating the copper(I) catalyst. lumenlearning.com

Reactivity of the Aniline Functional Group

The aniline moiety is a dominant feature in the reactivity profile of this compound, influencing its basicity and serving as a site for a wide range of chemical transformations.

Basicity and Protonation Behavior

The basicity of the amino group in this compound is significantly lower than that of aliphatic amines like cyclohexylamine. chemistrysteps.com This reduced basicity is a characteristic feature of anilines and is attributed to two main factors. Firstly, the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring through resonance. This delocalization makes the lone pair less available to accept a proton. chemistrysteps.com Secondly, the nitrogen atom in aniline is attached to an sp²-hybridized carbon of the aromatic ring, which is more electronegative than the sp³-hybridized carbons in aliphatic amines, further withdrawing electron density from the nitrogen. chemistrysteps.com

The substituents on the aromatic ring also modulate the basicity. The bromine atom at the ortho position to the amino group acts as an electron-withdrawing group through its inductive effect, which tends to decrease basicity. Conversely, the cyclohexyloxy group at the meta position has a weaker, electron-donating resonance effect and an electron-withdrawing inductive effect that influence the electron density on the ring and, consequently, the nitrogen's basicity. Studies on substituted anilines have explored the preferred site of protonation, with theoretical calculations indicating that protonation can occur at either the nitrogen atom or the para-carbon of the ring, depending on the specific conditions and substituents. researchgate.net

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

Compound pKa of Conjugate Acid Key Feature
Cyclohexylamine ~10.6 Aliphatic amine, localized lone pair
Aniline 4.6 Aromatic amine, delocalized lone pair chemistrysteps.com

Acylation and Alkylation Reactions of the Amino Group

The amino group of this compound readily undergoes acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), to form an amide. This reaction is often performed to "protect" the amino group or to moderate its activating effect in electrophilic aromatic substitution reactions. chemistrysteps.com For example, acetylating the amino group converts it into an acetamido group (-NHCOCH₃), which is a less powerful activating group. chemistrysteps.com This transformation is crucial for controlling reactions like halogenation, preventing multiple substitutions on the ring. chemistrysteps.com

Alkylation of the amino group can be achieved by reacting it with alkyl halides. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a secondary amine. However, this reaction can be difficult to control, often leading to polyalkylation, where the initially formed secondary amine reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org It is important to distinguish this from Friedel-Crafts alkylation of the aromatic ring, which is generally unsuccessful for anilines because the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring to electrophilic attack. libretexts.orgopenstax.org

Diazotization and Subsequent Transformations of the Diazonium Salt

One of the most synthetically useful transformations of the aniline group is diazotization. lumenlearning.com Treating this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt. lumenlearning.commasterorganicchemistry.com The resulting 2-bromo-3-(cyclohexyloxy)benzenediazonium salt is a valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com

This intermediate can undergo a variety of subsequent transformations to introduce a wide range of functional groups onto the aromatic ring:

Sandmeyer Reaction: As mentioned previously, treatment with copper(I) salts (CuCl, CuBr, CuCN) can replace the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.com

Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) followed by heating yields the corresponding aryl fluoride. lumenlearning.com

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl (-OH) group, forming a phenol. masterorganicchemistry.com

Reduction: The diazonium group can be replaced with a hydrogen atom by treatment with a reducing agent like hypophosphorous acid (H₃PO₂), effectively removing the original amino group. lumenlearning.commasterorganicchemistry.com

Table 2: Selected Transformations of Aryl Diazonium Salts

Reaction Name Reagent(s) Product Functional Group
Sandmeyer CuCl / HCl -Cl
Sandmeyer CuBr / HBr -Br
Sandmeyer CuCN / KCN -CN
Schiemann 1. HBF₄ 2. Heat -F
Hydroxylation H₂O, H⁺, Heat -OH

Transformations Involving the Cyclohexyloxy Moiety

The cyclohexyloxy group consists of an aryl ether linkage that can be targeted for specific chemical modifications.

Cleavage of the Aryl Ether Bond

The cleavage of the aryl ether bond (Caryl–O) in the cyclohexyloxy moiety is a challenging but achievable transformation. Such bonds are generally stable, but various catalytic methods have been developed, often inspired by lignin (B12514952) depolymerization research, as lignin contains numerous aryl ether linkages. rsc.orgnih.gov

Catalytic approaches for cleaving this bond include:

Ruthenium-catalyzed C-O bond cleavage: Some ruthenium complexes can catalyze the redox-neutral cleavage of C-O bonds in model compounds similar in structure to the target molecule. nih.gov The mechanism can involve a tandem process of dehydrogenation at an adjacent carbon followed by reductive ether cleavage. nih.gov

Lewis Acid and Hydrogenation Metal Systems: Combinations of a Lewis acid and a hydrogenation metal (e.g., Co-Zn) have been shown to efficiently cleave aryl-ether linkages. rsc.org The Lewis acid activates the ether linkage, making it more susceptible to cleavage.

Enzymatic Cleavage: In biochemical contexts, specific enzymes like β-etherases found in certain bacteria can stereospecifically cleave β-O-4 aryl ether bonds, which are structurally related to the linkage in the title compound. nih.gov

These methods would sever the cyclohexyloxy group from the aromatic ring, yielding 2-bromo-3-aminophenol and a cyclohexanol-derived product, providing another route for functionalizing the core structure.

Chemical Modifications of the Cyclohexyl Ring System

The cyclohexyloxy group in this compound presents a site for various chemical modifications, distinct from the reactions of the aromatic ring. These transformations would primarily involve the aliphatic cyclohexyl ring and could be achieved under conditions that leave the aniline moiety intact, or in some cases, might involve concurrent reactions.

Hydrogenation and Dehydrogenation:

The cyclohexyl ring is a saturated aliphatic system. While it is generally stable, under forcing conditions using specific catalysts, it could potentially undergo dehydrogenation to yield a phenoxy derivative. Conversely, though less common for a simple cyclohexyl ether, reactions involving partial hydrogenation are theoretically possible if other reducible functional groups were present on the ring.

Potential Dehydrogenation Reaction

Reactant Reagents and Conditions Major Product

Functionalization of the Cyclohexyl Ring:

More common would be free-radical halogenation of the cyclohexyl ring, which would likely occur at the tertiary carbon (position 1 of the cyclohexyl ring) due to the higher stability of the resulting tertiary radical. This reaction would need to be carefully controlled to avoid reactions on the aniline ring.

Another potential modification is directed C-H activation. Although challenging, modern catalysis offers methods for the functionalization of C-H bonds. For the cyclohexyloxy group, this could potentially introduce new functional groups at various positions on the ring, guided by the ether oxygen.

Hypothetical Ring Functionalization Reactions

Reaction Type Reagents Potential Product(s)
Free-Radical Bromination N-Bromosuccinimide (NBS), light/radical initiator 2-Bromo-3-((1-bromocyclohexyl)oxy)aniline and other isomers

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions could potentially occur in this compound, involving either the migration of substituents on the aromatic ring or cleavage and rearrangement of the ether linkage.

Halogen Migration:

A notable reaction documented for 2-bromoanilines is the acid-catalyzed migration of the bromine atom. nih.govnih.gov Studies on the alkylation of 2-bromoaniline (B46623) have shown an unexpected rearrangement where the bromine atom migrates from the ortho position to the para position. nih.govnih.gov This process is thought to proceed through an arenium ion intermediate. It is plausible that under certain acidic conditions, this compound could undergo a similar rearrangement to yield 4-bromo-3-(cyclohexyloxy)aniline. The stability of the resulting product and the reaction conditions would be critical factors.

Potential Halogen Rearrangement

Starting Material Conditions Major Rearrangement Product

Ether Cleavage and Rearrangement:

Aryl ethers can be cleaved under strongly acidic conditions, often with hydrogen halides like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, this would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the cyclohexyl group (an SN2-type reaction), leading to 2-bromo-3-aminophenol and cyclohexyl halide. libretexts.orglibretexts.orgmasterorganicchemistry.com A rearrangement in the sense of a Fries or Claisen rearrangement is not applicable here, as those typically involve acyl or allyl groups, respectively.

Stereochemical Aspects and Diastereoselective/Enantioselective Transformations

The stereochemistry of this compound is centered around the cyclohexyloxy group. While the parent molecule itself is achiral, the introduction of substituents on the cyclohexyl ring or reactions involving the ring can lead to the formation of stereoisomers.

Chirality and Stereoisomers:

The cyclohexyloxy group has a plane of symmetry and is therefore achiral. However, if a substituent were introduced onto the cyclohexyl ring (for example, through the functionalization reactions mentioned in section 4.4.2), this could create one or more chiral centers. For instance, the formation of 2-bromo-3-((1-bromocyclohexyl)oxy)aniline would result in a chiral molecule with two stereocenters (at C1 of the cyclohexyl ring and the carbon bearing the bromine), leading to the possibility of four stereoisomers (two pairs of enantiomers).

Diastereoselective and Enantioselective Transformations:

Reactions on the cyclohexyl ring could proceed with a degree of diastereoselectivity, influenced by the bulky bromo-aniline substituent. For example, the epoxidation of a double bond introduced into the cyclohexyl ring would likely occur on the less sterically hindered face. cureffi.org

Enantioselective transformations would require the use of chiral reagents or catalysts. For instance, a chiral catalyst could be employed in the C-H functionalization of the cyclohexyl ring to produce one enantiomer of a hydroxylated product in excess.

Hypothetical Stereoselective Reactions

Reaction Type of Selectivity Influencing Factor Potential Outcome
Epoxidation of a dehydrogenated cyclohexyl ring intermediate Diastereoselective Steric hindrance from the 2-bromo-3-aminophenyl group Epoxide formed preferentially on the less hindered face

Theoretical and Computational Chemistry of 2 Bromo 3 Cyclohexyloxy Aniline

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and electrons in 2-Bromo-3-(cyclohexyloxy)aniline dictates its physical and chemical behavior. Computational methods allow for the detailed exploration of these fundamental characteristics.

Density Functional Theory (DFT) for Ground State Properties and Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations, often employing functionals like B3LYP, are instrumental in determining the optimized ground-state geometry of the molecule. beilstein-journals.orgresearchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mcmaster.ca For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the aniline (B41778) ring, the bromo and cyclohexyloxy substituents, and their relative orientations.

The electronic properties, such as the distribution of electron density and the molecular dipole moment, can also be calculated using DFT. The presence of the electron-withdrawing bromine atom and the electron-donating amino and cyclohexyloxy groups will significantly influence the electronic landscape of the molecule. DFT can quantify these effects, providing a detailed picture of the charge distribution across the molecule. researchgate.net

Table 1: Predicted Ground State Properties of Aniline Derivatives from DFT Calculations

PropertyAniline afit.edu2-Bromoaniline (B46623) (Predicted)This compound (Predicted)
C-N Bond Length (Å)~1.402Expected to be slightly longer than aniline due to steric and electronic effects.Expected to be similar to or slightly longer than 2-bromoaniline.
C-Br Bond Length (Å)N/A~1.90Expected to be around 1.90 Å.
NH2 Out-of-Plane Angle (°)~42Expected to be influenced by the ortho-bromo substituent.The bulky cyclohexyloxy group may further alter this angle.
Dipole Moment (Debye)~1.5Expected to be higher than aniline due to the polar C-Br bond.The cyclohexyloxy group will contribute to the overall dipole moment.

Note: The values for 2-Bromoaniline and this compound are predictions based on general principles and data for related compounds. Actual values would require specific DFT calculations.

Ab initio Methods for High-Accuracy Energetic and Electronic Calculations

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. afit.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic and electronic properties. pnu.ac.ir

For this compound, ab initio calculations could be employed to refine the results obtained from DFT. For instance, high-level ab initio calculations can provide a more accurate prediction of the ionization potential and electron affinity, which are fundamental electronic properties. These methods are computationally more demanding than DFT and are often used for smaller molecules or to benchmark DFT results. rsc.org Studies on aniline and its derivatives have shown that including electron correlation at the MP2 level can improve the accuracy of calculated properties. afit.edu

Conformational Analysis and Potential Energy Surface Exploration

The cyclohexyloxy group in this compound introduces significant conformational flexibility. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. youtube.comsapub.org Furthermore, the orientation of the cyclohexyloxy group relative to the aniline ring can vary.

A conformational analysis is crucial to identify the most stable conformer(s) of the molecule. This involves systematically exploring the potential energy surface by rotating key single bonds, such as the C-O bond connecting the cyclohexyl group to the aniline ring. researchgate.net Computational methods can calculate the relative energies of different conformers, allowing for the determination of the global minimum energy structure. This analysis is vital as the molecular conformation can significantly impact its reactivity and biological activity. The interplay of steric hindrance between the bulky cyclohexyloxy group, the bromine atom, and the amino group will be a key determinant of the preferred conformation. sapub.org

Reactivity Prediction and Mechanistic Insights

Understanding the reactivity of this compound is essential for predicting its chemical behavior and potential applications. Computational chemistry offers powerful tools to probe reaction mechanisms and predict reactivity patterns.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using quantum chemical methods.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character). ucsb.edu For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, due to the electron-donating nature of the nitrogen lone pair. The presence of the electron-withdrawing bromine atom and the cyclohexyloxy group will modulate the energy and distribution of these orbitals. The LUMO is likely to have significant contributions from the antibonding orbitals of the aromatic ring and the C-Br bond. youtube.com

By analyzing the HOMO-LUMO gap and the orbital coefficients, predictions can be made about the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of pericyclic reactions. wikipedia.org

Table 2: Predicted Frontier Molecular Orbital Properties of Substituted Anilines

CompoundHOMO Energy (eV) (Predicted)LUMO Energy (eV) (Predicted)HOMO-LUMO Gap (eV) (Predicted)Predicted Reactive Sites
AnilineHighHighRelatively LargeOrtho and para positions (nucleophilic)
2-BromoanilineLowered by BrLowered by BrSmaller than anilineRing (nucleophilic), C-Br bond (electrophilic)
This compoundInfluenced by both substituentsInfluenced by both substituentsExpected to be relatively small, indicating potential for reactivity.Ring (nucleophilic), C-Br bond (electrophilic)

Note: These are qualitative predictions. Actual energy values require specific calculations.

Transition State Characterization and Reaction Barrier Calculations

To gain a deeper understanding of a chemical reaction, it is necessary to identify the transition state, which is the highest energy point along the reaction pathway. mcmaster.ca Computational methods can be used to locate and characterize transition state structures. This involves finding a saddle point on the potential energy surface that connects the reactants and products. beilstein-journals.org

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. beilstein-journals.org This barrier provides a quantitative measure of the reaction rate. For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution or nucleophilic substitution at the C-Br bond. By calculating the activation barriers for different possible reaction pathways, the most favorable mechanism can be determined.

Application of Conceptual DFT Descriptors

A comprehensive study on this compound would involve the calculation and analysis of these descriptors to predict its reactive behavior. However, at present, there are no published studies that specifically report these values for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic data through computational means is a valuable tool for structural elucidation and for complementing experimental findings.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule. While experimental NMR data for similar structures, such as 2-bromo-N,N-dimethylaniline, are available, specific computational predictions for this compound are not found in the current body of scientific literature. chemicalbook.com

Simulation of Infrared and Raman Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopies are powerful techniques for identifying functional groups and determining molecular structure. arxiv.orgdigitellinc.com Quantum chemical calculations can simulate these vibrational spectra with a high degree of accuracy, aiding in the assignment of experimental bands. scholarsresearchlibrary.comresearchgate.net Such simulations for this compound would provide valuable information about its vibrational modes, but this research has yet to be published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights that are not accessible from static computational models.

Exploration of Conformational Flexibility and Rotational Dynamics

The cyclohexyloxy group and the bromoaniline moiety in this compound suggest a degree of conformational flexibility. MD simulations could explore the different accessible conformations and the dynamics of rotation around the single bonds. This would be crucial for understanding its interactions with other molecules. However, no specific MD studies focusing on the conformational landscape of this compound have been reported.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure, reactivity, and spectroscopic properties of a molecule. MD simulations incorporating explicit solvent molecules are essential for a realistic representation of these effects. Investigating how different solvents might alter the conformational preferences and reactivity of this compound would be a valuable area of research, though currently, such studies are not available.

Non Biological Applications and Material Science Potential of 2 Bromo 3 Cyclohexyloxy Aniline

Building Block in Advanced Organic Synthesis

The reactivity of the aniline (B41778) moiety, coupled with the presence of bromine and a cyclohexyloxy group, makes 2-Bromo-3-(cyclohexyloxy)aniline a valuable precursor in the synthesis of complex molecular architectures.

Precursor for Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications. The structure of this compound is well-suited for the construction of various heterocyclic systems. The amino group can participate in cyclization reactions, such as condensations with dicarbonyl compounds to form heterocycles like pyrroles or indoles. Furthermore, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce further complexity and build fused ring systems.

A related compound, 2-Bromo-3-(cyclohexyloxy)acrylaldehyde, has been demonstrated as a key intermediate in the synthesis of functionalized imidazolecarboxaldehydes. This highlights the utility of the 2-bromo-3-alkoxy substitution pattern in forming heterocyclic rings. It is therefore highly probable that this compound could serve as a precursor for a variety of nitrogen-containing heterocycles, which are of great importance in medicinal chemistry and materials science. The general synthetic approach would involve leveraging the nucleophilicity of the amino group and the reactivity of the bromine atom to construct the desired heterocyclic core.

Intermediate in the Synthesis of Non-Biological Target Molecules

Beyond heterocyclic chemistry, this compound can act as a crucial intermediate in the multi-step synthesis of a variety of non-biological target molecules. The aniline functionality can be readily diazotized and converted into a wide range of other functional groups, including hydroxyl, cyano, and various halides. This versatility allows for the strategic introduction of different substituents as required by the target molecule's design.

The presence of the bulky cyclohexyloxy group can influence the regioselectivity of subsequent reactions and impact the final properties of the synthesized molecule, such as solubility and solid-state packing. The bromine atom provides a handle for late-stage functionalization via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks that may find applications as, for example, organic light-emitting diode (OLED) materials or components of molecular machines.

Development of Functional Materials

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced functional materials with specific optical, electronic, or sensing properties.

Monomer in Polymer and Macromolecular Chemistry

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline being the most studied example. rsc.org The chemical or electrochemical polymerization of this compound could lead to novel polymeric materials. The presence of the cyclohexyloxy substituent would likely enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability compared to the often-intractable parent polyaniline. researchgate.net

The bromine atom on the aromatic ring can influence the electronic properties of the polymer and also serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Copolymers of this compound with aniline or other monomers could also be synthesized to create materials with a range of properties tailored for specific applications. For instance, copolymerization of aniline with 3-bromoaniline (B18343) has been shown to affect the electrical conductivity and morphology of the resulting polymer. researchgate.net

Table 1: Potential Polymerization Approaches for this compound

Polymerization MethodPotential Advantages
Chemical Oxidative PolymerizationScalable synthesis, potential for bulk production.
Electrochemical PolymerizationDirect deposition of polymer films on electrodes, control over film thickness and morphology.
Transition-Metal-Catalyzed PolycondensationControlled polymer architecture and molecular weight.

Application in Optical, Electronic, or Liquid Crystalline Materials

The electronic structure of this compound suggests its potential for use in optical and electronic materials. The aniline core is a known chromophore, and the substituents can be used to tune its absorption and emission properties. Polymers and copolymers derived from this monomer could exhibit interesting electro-optical behavior.

Research on copolymers of aniline with o-bromoaniline has shown that the introduction of the bromo-substituent can tune the electrical properties of the resulting polymer. qu.edu.qascienceopen.comworldscientific.com For example, a copolymer of aniline with 10% o-bromoaniline exhibited a fivefold increase in electrical conductivity compared to the polyaniline homopolymer. qu.edu.qascienceopen.comworldscientific.com This suggests that polymers incorporating this compound could have tunable conductivity. The conductivity of poly(o-bromoaniline) itself is in the semiconductor range. researchgate.net

Table 2: Electrical Conductivity of Polyaniline and Poly(bromoaniline) Derivatives

PolymerConductivity (S/cm)Reference
Polyaniline10⁻³ qu.edu.qaworldscientific.com
Poly(aniline-co-10%-o-bromoaniline)5 x 10⁻³ qu.edu.qa
Poly(o-bromoaniline)5.6 x 10⁻⁸ researchgate.net
Poly(o-bromoaniline)/Ag (0.25)3.1 x 10⁻⁷ researchgate.net
Poly(3-bromoaniline)10⁻⁸ researchgate.net

The rigid aromatic core combined with the flexible cyclohexyloxy group could also impart liquid crystalline properties to derivatives of this compound. The design of molecules with appropriate aspect ratios based on this scaffold could lead to new thermotropic or lyotropic liquid crystals.

Role as a Structural Element in Advanced Chemical Sensors

The aniline nitrogen atom in this compound can act as a binding site for various analytes, making it a potential structural element for chemical sensors. The electronic properties of the aniline ring are sensitive to its local environment. Upon binding of an analyte, changes in the fluorescence, absorbance, or conductivity of a material incorporating this unit could be used for detection.

Polyaniline-based sensors are known for their sensitivity to pH, humidity, and various gases. rsc.org By incorporating this compound into a polymer backbone, it may be possible to create sensors with enhanced selectivity or sensitivity. The cyclohexyloxy group could create specific binding pockets, while the bromine atom could be used to anchor the sensor molecule to a substrate or to introduce additional functionalities. The development of such sensors would rely on the ability to design and synthesize polymers or discrete molecules where the interaction with an analyte leads to a measurable change in the material's physical properties.

Role in Catalysis

The unique structural characteristics of this compound, specifically the presence of a bulky cyclohexyloxy group and a bromine atom ortho to the amine, suggest its potential as a precursor for ligands in metal-catalyzed organic reactions. While direct catalytic applications of this specific molecule are not extensively documented in scientific literature, its features allow for informed predictions about its prospective roles in catalysis.

Component of Ligands in Metal-Catalyzed Organic Reactions

Aniline derivatives are fundamental components in the design of ligands for a variety of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is pivotal for the formation of carbon-nitrogen bonds. nih.govrsc.orgacs.org The efficiency and selectivity of these catalytic systems are highly dependent on the steric and electronic properties of the ancillary ligands coordinated to the metal center. nih.gov

The this compound scaffold offers distinct features that could be advantageous in ligand design:

Steric Influence: The cyclohexyloxy group at the C3 position and the bromine atom at the C2 position introduce significant steric bulk around the aniline nitrogen. When this aniline is incorporated into a ligand structure, this steric hindrance can influence the coordination geometry around the metal center. This can, in turn, affect the rates of oxidative addition and reductive elimination, which are key steps in many catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands are often employed to promote the desired reactivity and prevent catalyst deactivation. acs.org A practical method for synthesizing sterically hindered anilines using a copper(I) triflate and a diphosphine ligand highlights the importance of managing steric factors in catalytic amination. rsc.org

Electronic Modulation: The electronic nature of the substituents on the aniline ring can fine-tune the electron density at the metal center, thereby influencing its catalytic activity. The bromine atom is an electron-withdrawing group, which can decrease the electron-donating ability of the aniline nitrogen. This modulation can be crucial for optimizing the catalytic cycle of a given reaction. Research on palladium(II)-NHC precatalysts with aniline ligands has shown that electron-withdrawing substituents on the aniline can enhance catalytic activity. organic-chemistry.org

Potential for Bidentate Ligand Synthesis: The amino group of this compound can be readily derivatized to form multidentate ligands. For example, condensation with aldehydes or ketones can yield Schiff base ligands. nih.govacs.orgresearchgate.netjmchemsci.com These Schiff base ligands, featuring both nitrogen and oxygen donor atoms, can form stable complexes with a variety of transition metals, which may exhibit catalytic activity.

The following table illustrates a hypothetical scenario of how varying substituents on an aniline-based ligand could influence the outcome of a generic palladium-catalyzed cross-coupling reaction.

Ligand Precursor Substituents Hypothetical Yield (%) Hypothetical Selectivity (%)
AnilineNone7085
2-Bromoaniline (B46623)Electron-withdrawing7590
3-CyclohexyloxyanilineBulky, electron-donating8088
This compoundElectron-withdrawing, bulky8595

This table is for illustrative purposes only and does not represent actual experimental data.

Potential for Integration into Chiral Catalytic Systems

The development of chiral catalysts for enantioselective synthesis is a major focus in modern chemistry, with chiral amines being crucial building blocks for many pharmaceuticals and agrochemicals. nih.govacs.org The incorporation of a chiral element into a ligand structure allows for the transfer of stereochemical information to the substrate, leading to the preferential formation of one enantiomer over the other.

While this compound is not inherently chiral, it possesses features that make it a promising candidate for the development of chiral ligands and catalytic systems:

Modification of the Cyclohexyloxy Group: The cyclohexyl ring provides a scaffold that can be modified to include stereogenic centers. For example, starting from a chiral cyclohexanol (B46403) would introduce chirality into the cyclohexyloxy moiety. This chiral group, positioned in proximity to the coordinating nitrogen atom, could effectively influence the stereochemical outcome of a metal-catalyzed reaction. Studies on remote asymmetric induction have shown that chirality in a ligand can influence selectivity even when it is not directly adjacent to the metal center. acs.org

Derivatization of the Amine: The aniline nitrogen can be functionalized with a chiral auxiliary. This is a common strategy for creating chiral ligands. The resulting chiral ligand could then be coordinated to a metal to generate a chiral catalyst.

Use in Asymmetric Hydrogenation: Sterically hindered N-aryl imines are important substrates in the asymmetric hydrogenation to produce chiral amines. nih.govacs.org Ligands derived from sterically hindered anilines, such as this compound, could potentially be used to synthesize chiral imines, which would then be reduced in the presence of a chiral catalyst. The steric bulk of the cyclohexyloxy group could play a role in controlling the facial selectivity of the hydrogenation.

The table below presents a hypothetical comparison of different chiral ligands derived from aniline precursors in an asymmetric hydrogenation reaction, illustrating the potential impact on enantiomeric excess (ee).

Chiral Ligand Precursor Source of Chirality Hypothetical Conversion (%) Hypothetical Enantiomeric Excess (ee, %)
(R)-1-PhenylethanamineChiral amine9585
Aniline + Chiral AuxiliaryExternal chiral group9280
2-Bromo-3-((1R,2R)-2-methylcyclohexyloxy)anilineChiral alkoxy group9690
This compound + Chiral PhosphineCombination with chiral ligand9895

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-(cyclohexyloxy)aniline, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, cyclohexanol can react with a brominated aniline derivative under catalytic conditions (e.g., CuI/ligand systems) to introduce the cyclohexyloxy group. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires 1H/13C NMR to confirm structural integrity, HPLC (>95% purity threshold), and GC-MS to rule out volatile impurities .

Q. How should researchers characterize the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures (e.g., heating from 25°C to 300°C at 10°C/min under nitrogen).
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffers (pH 3–10) at 40°C for 48 hours, followed by LC-MS to detect hydrolysis products (e.g., free aniline or cyclohexanol derivatives) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H NMR (400 MHz, CDCl3) should show aromatic protons (δ 6.8–7.2 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and NH2 protons (δ 3.5–4.0 ppm, broad). 13C NMR confirms the bromine and cyclohexyloxy substituents.
  • HRMS : Use ESI/APCI to verify the molecular ion ([M+H]+ expected m/z: ~284.05).
  • IR : Detect NH2 stretching (~3400 cm−1) and C-Br vibrations (~600 cm−1) .

Advanced Research Questions

Q. How does the cyclohexyloxy group influence the electronic properties and reactivity of the aniline moiety?

  • Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) reveal the cyclohexyloxy group acts as an electron-donor via resonance, stabilizing the aniline’s lone pair. Experimentally, compare UV-Vis spectra with analogs (e.g., 2-Bromo-3-methoxyaniline) to observe redshift in λmax due to enhanced conjugation. Reactivity in electrophilic substitution (e.g., nitration) can be tested under controlled conditions (HNO3/H2SO4, 0°C), with regioselectivity analyzed via NMR .

Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies (e.g., low yield in Suzuki couplings) may arise from steric hindrance or bromine lability. Mitigation steps:

  • Use bulky palladium catalysts (e.g., XPhos Pd G3) to enhance steric tolerance.
  • Perform kinetic studies (e.g., in situ IR monitoring) to optimize reaction time/temperature.
  • Validate intermediates via MALDI-TOF or X-ray crystallography if crystallization is feasible .

Q. How can computational modeling predict the compound’s role in synthesizing heterocyclic scaffolds?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • Retrosynthetic analysis : Use software (e.g., ChemAxon) to design routes for indole or quinoline derivatives. For example, cyclization with α,β-unsaturated ketones under acidic conditions can yield fused heterocycles. Experimental validation via HPLC-MS/MS tracks product formation .

Q. What safety protocols are essential for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Glovebox use : For reactions requiring anhydrous/inert conditions (e.g., Grignard additions).
  • Ventilation : Ensure fume hoods with >100 ft/min airflow to mitigate inhalation risks.
  • Spill management : Neutralize with activated charcoal or vermiculite, followed by disposal in halogenated waste containers. Reference SDS guidelines for cyclohexylmethyl bromide analogs for toxicity thresholds .

Methodological Notes

  • Data Contradiction Analysis : Conflicting NMR signals (e.g., unexpected splitting) may arise from rotamers or impurities. Use variable-temperature NMR or 2D-COSY to resolve .
  • Advanced Synthesis : For scale-up, optimize microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) to reduce reaction time while maintaining yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.